molecular formula C12H13ClN4O2 B1654651 N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine CAS No. 256332-63-5

N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1654651
CAS RN: 256332-63-5
M. Wt: 280.71 g/mol
InChI Key: BNLRKWDWJRYSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the nitro, chloroethyl, and phenyl groups suggest that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the aromaticity of the pyrazole ring. The presence of the nitro group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro, chloroethyl, and phenyl groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The chloroethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could increase its reactivity and polarity .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-9-11(17(18)19)12(14-8-7-13)16(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRKWDWJRYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NCCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379745
Record name N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256332-63-5
Record name N-(2-chloroethyl)-5-methyl-4-nitro-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
N5-(2-chloroethyl)-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.